molecular formula C16H13Cl2IN2O3 B11523652 2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide

2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide

Cat. No.: B11523652
M. Wt: 479.1 g/mol
InChI Key: JKWKGNVROOTMLJ-DNTJNYDQSA-N
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Description

2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, ethoxy, hydroxy, and iodo functional groups. These groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide typically involves the condensation of 5-iodo-2-chlorobenzohydrazide with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and iodo groups make it susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the search for new antimicrobial or anticancer agents.

    Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of hydroxy and chloro groups indicates potential for hydrogen bonding and electrostatic interactions with biological molecules, which could influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and iodo groups in 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide makes it unique compared to similar compounds

Properties

Molecular Formula

C16H13Cl2IN2O3

Molecular Weight

479.1 g/mol

IUPAC Name

2-chloro-N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-5-iodobenzamide

InChI

InChI=1S/C16H13Cl2IN2O3/c1-2-24-14-6-9(5-13(18)15(14)22)8-20-21-16(23)11-7-10(19)3-4-12(11)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+

InChI Key

JKWKGNVROOTMLJ-DNTJNYDQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)Cl)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)I)Cl)Cl)O

Origin of Product

United States

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